molecular formula C21H22N4O5 B11229911 Methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(propylamino)ethyl]-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(propylamino)ethyl]-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11229911
M. Wt: 410.4 g/mol
InChI Key: MHGNGBLZLPWCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a phenyl group, and a propylcarbamoyl methyl substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid: This compound shares a similar core structure but lacks the propylcarbamoyl methyl substituent.

    Methyl 1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate: This compound has a methoxyphenyl group instead of a phenyl group.

Uniqueness

The uniqueness of METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific substituents, which may confer unique biological and chemical properties compared to its analogues.

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(propylamino)ethyl]-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H22N4O5/c1-4-10-22-16(26)12-24-19(27)17-15(20(28)30-3)11-13(2)23-18(17)25(21(24)29)14-8-6-5-7-9-14/h5-9,11H,4,10,12H2,1-3H3,(H,22,26)

InChI Key

MHGNGBLZLPWCIX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C=C(N=C2N(C1=O)C3=CC=CC=C3)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.